molecular formula C24H22N4O3 B3000546 N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1251570-99-6

N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No. B3000546
CAS RN: 1251570-99-6
M. Wt: 414.465
InChI Key: QQAFUCWMCCBESW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Oxadiazoles

    Research by Potkin et al. (2009) explored the synthesis of 5-substituted 1,2,4-oxadiazoles, which are structurally related to the chemical . These compounds were synthesized from oxazole-3-carbonitrile and amide oxime, highlighting methods for generating similar oxadiazoles (Potkin, Petkevich, & Kurman, 2009).

  • Heterocyclic Synthesis

    Karpina et al. (2019) developed a method for synthesizing 1,2,4-triazolo[4,3-a]pyridine-3-yl]acetamides, including variants with 1,2,4-oxadiazole cycles. This work is relevant for understanding the synthesis pathways of similar heterocyclic compounds (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).

  • Mononuclear Heterocyclic Rearrangement

    Potkin et al. (2012) described transformations of 5-arylisoxazole-3-carboxylic acids into 1,2,5-oxadiazoles. Their research can provide insights into the structural transformations relevant to similar heterocyclic compounds (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).

  • Novel Heterocyclic Compounds

    Kumar and Mashelker (2007) explored the synthesis of new 1,2,4-oxadiazole compounds containing pyranopyridine. This research adds to the understanding of the synthesis and potential applications of complex heterocyclic systems (Kumar & Mashelker, 2007).

Biological and Pharmacological Properties

  • Antimicrobial Activity

    Desai and Vaja (2018) synthesized N-substituted derivatives of 1,3,4-oxadiazoles and evaluated their antimicrobial properties. This study is relevant for assessing the potential biological applications of similar compounds (Desai & Vaja, 2018).

  • Cytotoxic Activity

    Moghadam and Amini (2018) investigated the cytotoxic activity of a novel compound structurally similar to the queried chemical, providing insights into potential anticancer properties (Moghadam & Amini, 2018).

  • Antibacterial Study

    Khalid et al. (2016) synthesized and tested the antibacterial activity of N-substituted derivatives of 1,3,4-oxadiazoles. This study contributes to the understanding of the antibacterial potential of similar compounds (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, Afzal, 2016).

  • Anti-Bacterial and Hemolytic Activity

    Gul et al. (2017) researched the synthesis, antimicrobial evaluation, and hemolytic activity of 1,3,4-oxadiazole derivatives. Their findings are relevant for assessing the antimicrobial and safety profiles of similar compounds (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, Subhani, 2017).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-15-10-11-18(13-17(15)3)25-21(29)14-28-12-6-9-20(24(28)30)23-26-22(27-31-23)19-8-5-4-7-16(19)2/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAFUCWMCCBESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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